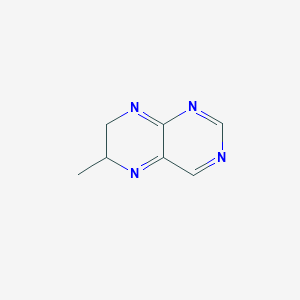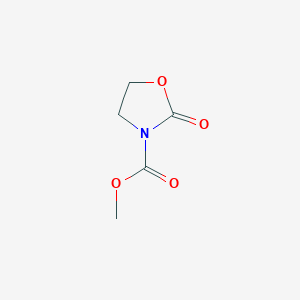
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine is a complex organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which contribute to its unique chemical properties. Benzoxazoles are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazole ring. This can be achieved through the reaction of an ortho-aminophenol derivative with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pentafluorophenyl halide reacts with the benzoxazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the pentafluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: The amine group at the 5 position can participate in coupling reactions with various electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Nucleophiles: Pentafluorophenyl halides.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce amine-linked compounds.
Aplicaciones Científicas De Investigación
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.
Material Science: Its halogenated structure can be utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazole: Lacks the amine group at the 5 position.
4,6-dichloro-2-phenyl-1,3-benzoxazole: Contains a phenyl group instead of a pentafluorophenyl group.
2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazole: Lacks chlorine atoms at the 4 and 6 positions.
Uniqueness
The presence of both chlorine and pentafluorophenyl groups in 4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine imparts unique chemical properties, such as enhanced reactivity and binding affinity. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H3Cl2F5N2O |
|---|---|
Peso molecular |
369.07 g/mol |
Nombre IUPAC |
4,6-dichloro-2-(2,3,4,5,6-pentafluorophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H3Cl2F5N2O/c14-2-1-3-12(5(15)11(2)21)22-13(23-3)4-6(16)8(18)10(20)9(19)7(4)17/h1H,21H2 |
Clave InChI |
DLXQIFRZFMFVAI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(C(=C1Cl)N)Cl)N=C(O2)C3=C(C(=C(C(=C3F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



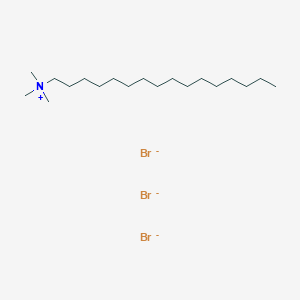
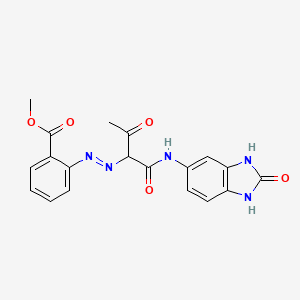


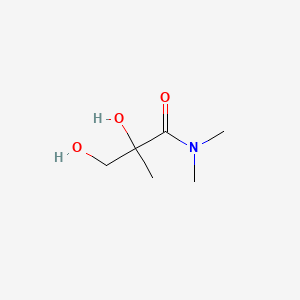

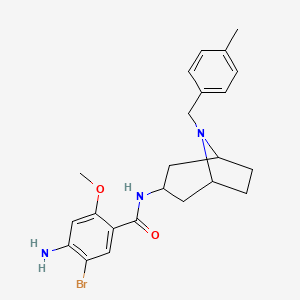
![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
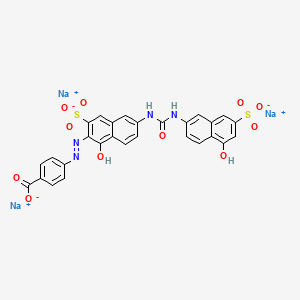

![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-1H-purin-6-one](/img/structure/B13807428.png)
